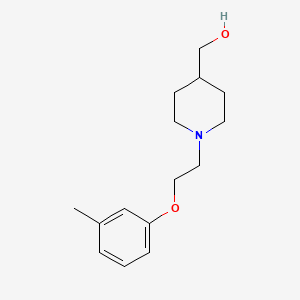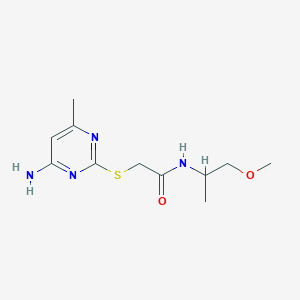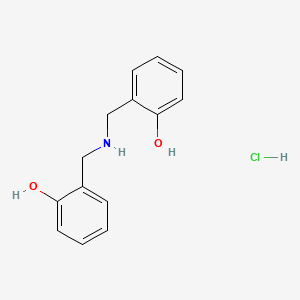
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H15BrFNO2 and a molecular weight of 316.17 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a morpholino group attached to a phenyl ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-5-fluorophenyl)(morpholino)methanone: Similar structure but lacks the dimethyl groups on the morpholine ring.
(2-Bromo-5-fluorophenyl)(4-methylmorpholino)methanone: Contains a methyl group on the morpholine ring.
Uniqueness
(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is unique due to the presence of the 3,3-dimethylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C13H15BrFNO2 |
|---|---|
Peso molecular |
316.17 g/mol |
Nombre IUPAC |
(2-bromo-5-fluorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)8-18-6-5-16(13)12(17)10-7-9(15)3-4-11(10)14/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
WWIKVMKJOUZAKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCN1C(=O)C2=C(C=CC(=C2)F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)



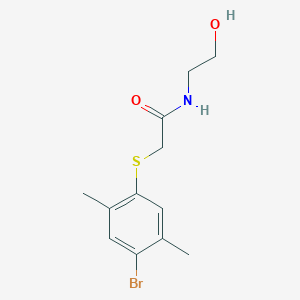
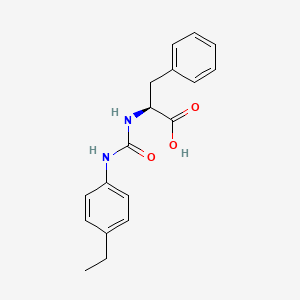
![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)


